molecular formula C13H17NO4 B7972965 2-Amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid

2-Amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid

Cat. No.: B7972965
M. Wt: 251.28 g/mol
InChI Key: LORZXBMMJFAUSB-UHFFFAOYSA-N
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Description

2-Amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid is a benzoic acid derivative featuring an amino group at the ortho position (C2) and a methoxy-substituted tetrahydro-2H-pyran-4-yl moiety at the meta position (C3) relative to the carboxylic acid group. This compound is of interest in medicinal chemistry due to its structural complexity, which combines aromatic, heterocyclic, and polar functional groups.

Properties

IUPAC Name

2-amino-3-(oxan-4-ylmethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c14-12-10(13(15)16)2-1-3-11(12)18-8-9-4-6-17-7-5-9/h1-3,9H,4-8,14H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORZXBMMJFAUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=CC=CC(=C2N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydro-2H-pyran-4-ylmethanol, which is then reacted with a suitable benzoic acid derivative under specific conditions to introduce the methoxy group. The amino group can be introduced through nitration followed by reduction or via direct amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups or to reduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for biological assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Key Comparisons:

Compound Name Substituent Type/Position Notable Properties Reference
2-Amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid C3: Tetrahydro-2H-pyran-4-yl methoxy; C2: Amino Enhanced steric bulk, potential metabolic stability
4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid (Patent compound) C4: Tetrahydro-2H-pyran-4-yl oxy Intermediate for benzamide derivatives; positional isomerism impacts target binding
4-Methoxybenzoic acid C4: Methoxy High thermal stability; forms stable metal complexes
2,4,6-Trihydroxybenzoic acid (2,4,6-TH) C2, C4, C6: Hydroxyl High toxicity (EC50 = 10 mmol/L)
  • Positional Isomerism : The tetrahydro-2H-pyran substituent at C3 in the target compound contrasts with its C4-substituted analog (). Positional differences may alter steric interactions, solubility, and binding affinity in biological systems .
  • Methoxy vs. Hydroxyl : Methoxy groups generally exert smaller effects on toxicity compared to hydroxyl groups. For example, 2,4,6-TH (hydroxyl-substituted) exhibits an EC50 of 10 mmol/L, whereas methoxy-substituted analogs like 4-methoxybenzoic acid show lower toxicity .

Toxicity (EC50)

  • Hydroxyl substituents, particularly in ortho positions, significantly increase toxicity. For instance, 2,4,6-TH is 700 times more toxic than unsubstituted benzoic acid .
  • Methoxy substitutions, as seen in the target compound, are associated with reduced toxicity. The tetrahydro-2H-pyran moiety may further modulate bioavailability due to increased lipophilicity or steric hindrance .

Thermal Stability

  • Methoxy-substituted benzoic acids, such as 4-methoxybenzoic acid, demonstrate high thermal stability and form stable complexes with rare earth metals (e.g., lanthanides) .
  • The tetrahydro-2H-pyran group in the target compound may enhance thermal stability compared to simpler methoxy derivatives due to conformational rigidity and reduced oxidative degradation .

Biological Activity

2-Amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid is C13H17NO4, with a molecular weight of 251.28 g/mol. The presence of the tetrahydro-2H-pyran moiety contributes to its solubility and reactivity, which are crucial for its biological activity.

The biological activity of 2-Amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, thereby modulating their activity. Additionally, the tetrahydropyran moiety may enhance the compound's stability and solubility, facilitating its interaction with cellular components.

Anticancer Activity

Some studies have explored the anticancer potential of related compounds. For example, compounds similar in structure have demonstrated cytotoxic activity against various cancer cell lines, including pancreatic cancer and hepatocellular carcinoma. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through interaction with specific molecular targets.

Case Studies

  • Antibacterial Potency : In a study evaluating various benzoic acid derivatives, compounds similar to 2-Amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid demonstrated minimum inhibitory concentrations (MICs) ranging from 0.008 to 0.046 μg/mL against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae .
  • Cytotoxic Effects : Research on structurally related compounds indicated moderate cytotoxicity against cancer cell lines, with IC50 values suggesting effective inhibition at low concentrations .

Comparative Analysis with Similar Compounds

The biological activity of 2-Amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid can be compared with other similar compounds:

Compound NameStructure FeatureNotable Activity
2-Amino-3-methoxybenzoic acidLacks tetrahydropyran groupModerate antibacterial activity
Methyl 2-amino-3-hydroxybenzoateLacks tetrahydropyran moietyAnticancer properties observed
3-Amino-4-methoxybenzoic acidDifferent substitution patternEnhanced antibacterial effects

The unique presence of the tetrahydropyran moiety in 2-Amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid enhances its steric hindrance and potentially alters its interaction with biological targets compared to similar compounds.

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